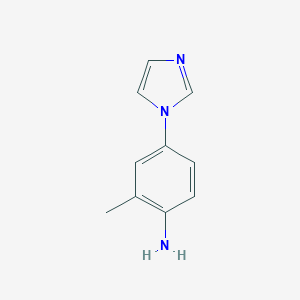

4-(1H-咪唑-1-基)-2-甲基苯胺

描述

Synthesis Analysis

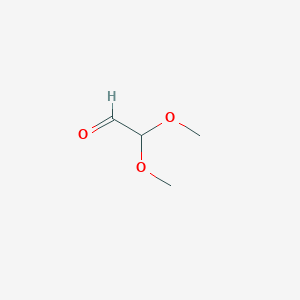

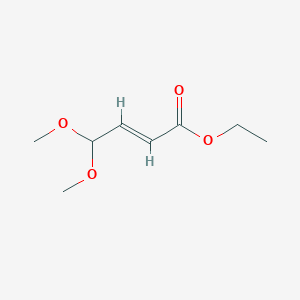

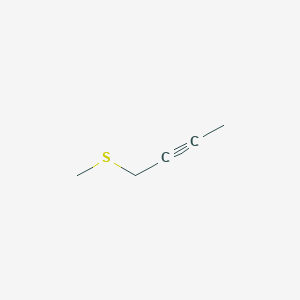

Synthesis of imidazole-containing compounds like 4-(1H-Imidazol-1-yl)-2-methylaniline can involve multiple pathways, including condensation reactions and ring-closure strategies. A method detailed for related compounds involves starting from suitable precursors such as aldehydes or ketones and reacting them with ammonia or amines under specific conditions to form the imidazole ring, followed by further functionalization to introduce the aniline moiety (Cheruzel et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds in the imidazole family, including derivatives like 4-(1H-Imidazol-1-yl)-2-methylaniline, is characterized by the presence of a five-membered ring containing three carbon atoms and two nitrogen atoms. This structure contributes to the compound's aromaticity and impacts its electronic properties. Structural analyses, such as X-ray crystallography, provide insights into the arrangement of atoms, bond lengths, and angles, which are crucial for understanding the compound's reactivity and interactions (Man-sheng Chen et al., 2010).

Chemical Reactions and Properties

Imidazole derivatives participate in various chemical reactions, including nucleophilic substitution, electrophilic substitution, and coordination with metals. These reactions are influenced by the electron-rich nature of the imidazole ring and the presence of functional groups such as the aniline moiety. The chemical properties of these compounds enable their application in catalysis, as ligands in metal complexes, and in organic synthesis (Sanjay Senapoti et al., 2006).

科学研究应用

Certainly! Let’s delve into the scientific research applications of 4-(1H-Imidazol-1-yl)-2-methylaniline . This compound belongs to the imidazole family, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds . Imidazole derivatives exhibit diverse biological activities, making them valuable in various fields. Here are six unique applications:

-

Medicinal Chemistry

-

Fluorescent Protein Chromophores

-

Antifungal Agents

-

Coordination Polymers (CPs)

安全和危害

Imidazole derivatives can have various safety and hazard profiles. For instance, Methyl 4-(1H-imidazol-1-yl)benzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

未来方向

Imidazole derivatives have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, they hold promise for future research and drug development.

属性

IUPAC Name |

4-imidazol-1-yl-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-6-9(2-3-10(8)11)13-5-4-12-7-13/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEUDPJHDTZGULF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40560431 | |

| Record name | 4-(1H-Imidazol-1-yl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-Imidazol-1-yl)-2-methylaniline | |

CAS RN |

118111-96-9 | |

| Record name | 4-(1H-Imidazol-1-yl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[benzotriazol-1-yl(phenyl)methyl]benzamide](/img/structure/B46327.png)

![6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B46342.png)